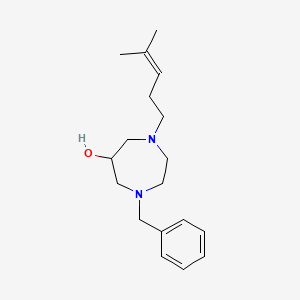
1-benzyl-4-(4-methyl-3-penten-1-yl)-1,4-diazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-methyl-3-penten-1-yl)-1,4-diazepan-6-ol belongs to the class of compounds known as diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds have diverse applications in medicinal chemistry due to their biological activities and structural features (Malki, Martínez, & Masurier, 2021).
Synthesis Analysis
The synthesis of diazepine derivatives, including 1-benzyl-4-(4-methyl-3-penten-1-yl)-1,4-diazepan-6-ol, involves various methods. One approach is the I2-promoted multicomponent dicyclization and ring-opening sequences, which provide an efficient strategy for synthesizing seven-membered ring lactams (Geng et al., 2019). Another method involves a one-pot three-component condensation reaction (Shaabani et al., 2009).
Molecular Structure Analysis
Diazepine derivatives exhibit diverse molecular structures. For instance, 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones have been synthesized and their structures have been studied, revealing insights into the structural aspects of diazepine rings (Núñez Alonso et al., 2020).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, such as ring closure, electrophilic substitution, and nucleophilic reactions. These reactions are influenced by the nature of substituents on the diazepine ring (Kleine et al., 2011).
Physical Properties Analysis
The physical properties of diazepines depend on their molecular structure. For example, the crystal structure and conformation of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have been studied, providing insights into their physical characteristics (Sethuvasan et al., 2016).
Chemical Properties Analysis
Diazepines have varied chemical properties based on their functional groups and molecular framework. Their reactivity in chemical reactions such as deprotonation and alkylation has been explored in several studies (Hsu et al., 2009).
properties
IUPAC Name |
1-benzyl-4-(4-methylpent-3-enyl)-1,4-diazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-16(2)7-6-10-19-11-12-20(15-18(21)14-19)13-17-8-4-3-5-9-17/h3-5,7-9,18,21H,6,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHNMGTJVVPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCN(CC(C1)O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methyl-3-penten-1-yl)-1,4-diazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

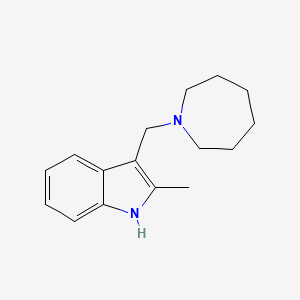
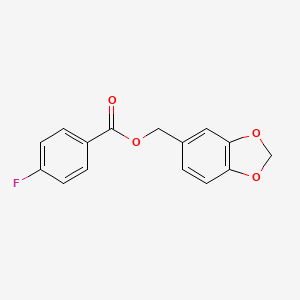
![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)
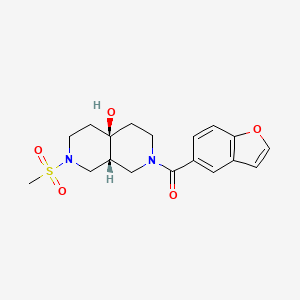
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5615353.png)

![9-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5615367.png)
![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5615377.png)
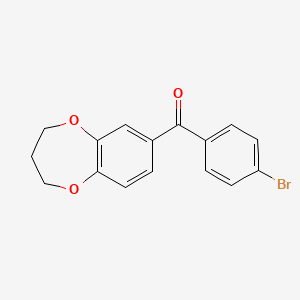

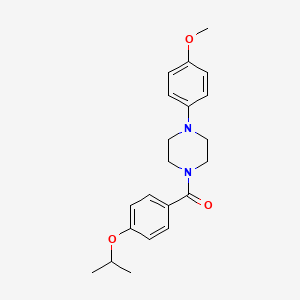
![1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)
![2-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5615423.png)
![5-acryloyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5615429.png)